molecular formula C23H24N2O6 B2469722 (2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid CAS No. 1272754-91-2

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid

Cat. No.: B2469722
CAS No.: 1272754-91-2
M. Wt: 424.453
InChI Key: IFXXIYKRKUGABN-XOBRGWDASA-N
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Description

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid is a non-proteinogenic amino acid derivative. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s structure includes an allyloxycarbonyl group, which provides additional functionality for synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid typically involves multiple steps. One common method includes the use of Fmoc-protected Garner’s aldehyde as a starting material. The synthesis proceeds through a series of reactions, including the Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The final product is obtained after several purification steps.

Industrial Production Methods

Industrial production of this compound may involve the use of engineered bacteria containing specific enzymes, such as carbonyl reductase, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate versatility .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for addition reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs. These products can be further utilized in synthetic applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides protection during synthesis, allowing for selective reactions at other functional sites. The allyloxycarbonyl group can be modified to introduce additional functionality, enhancing the compound’s versatility in various applications .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: Another non-proteinogenic amino acid with similar synthetic applications.

    (2S,3S)-3-methylglutamine: Used in the synthesis of cytotoxic marine peptides.

    (2S,3S)-3-hydroxyanthranilic acid: Known for its role in various biochemical pathways

Uniqueness

(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid is unique due to its combination of the Fmoc protecting group and the allyloxycarbonyl functionality. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and various research applications.

Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXXIYKRKUGABN-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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